1-(4-Nitrophenyl)cyclopentane-1-methanamine
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
[1-(4-nitrophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H16N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-9,13H2 |
InChI Key |
HMCJRULISANTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)cyclopentane-1-methanamine typically involves the reaction of cyclopentanone with 4-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the nitro group to an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Nitrophenyl)cyclopentane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but often include amine derivatives and substituted cyclopentane compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1-(4-nitrophenyl)cyclopentane-1-methanamine exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating promising activity against resistant strains .
Neuroprotective Effects
The compound's structure allows it to interact with neurotransmitter systems, potentially offering neuroprotective benefits. Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in the management of neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound could be explored further for its neuroprotective properties .
Anti-Cancer Properties
Preliminary investigations into the cytotoxic effects of this compound have shown selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing new cancer therapies that minimize side effects associated with traditional chemotherapeutics.
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties. These polymers can be engineered for applications in drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and ability to interact with biological systems .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for synthesizing pharmaceuticals and agrochemicals. Researchers have successfully utilized it in multi-step synthesis processes to create novel compounds with enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclopentane-1-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-(4-Nitrophenyl)cyclopentane-1-methanamine with three analogs:
Key Observations :
- Substituent Effects : The nitro group increases polarity and molecular weight compared to chloro or phenyl analogs. The chloro analog (209.71 g/mol) is lighter due to chlorine’s lower atomic mass relative to the nitro group’s oxygen and nitrogen .
- Basicity: The electron-withdrawing nitro group reduces the basicity of the methanamine group compared to the chloro analog, where the inductive effect of chlorine is less pronounced .
- Solubility: The nitro derivative is expected to have lower solubility in non-polar solvents compared to the phenyl analog, which lacks polar substituents .
Biological Activity
1-(4-Nitrophenyl)cyclopentane-1-methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a 4-nitrophenyl group and an amine functional group. This unique structure may influence its pharmacological properties, particularly its interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing the 4-nitrophenyl moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been shown to have effective activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were lower than those of standard antibiotics, suggesting enhanced efficacy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | < 10 |
| Derivative A | MRSA | < 5 |
| Derivative B | E. coli | < 15 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells at specific concentrations while exhibiting lower toxicity towards normal cells . For example, the IC50 values in cancer cell lines were significantly lower compared to non-cancerous cell lines, indicating selective cytotoxicity.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 15 | 3.0 |
| MCF-7 (Breast) | 20 | 2.5 |
| Normal Fibroblast | >50 | N/A |
The proposed mechanism of action for the compound includes inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that this compound may interact with targets such as protein kinases and other enzymes critical for tumor growth .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of a series of nitrophenyl derivatives, including those similar to this compound. The results highlighted significant antibacterial activity with a focus on MRSA strains, showcasing the potential for developing new antibiotics .
- Case Study on Cytotoxicity : In a recent investigation, researchers assessed the cytotoxic effects of various nitrophenyl compounds on leukemia cell lines. The findings indicated that certain derivatives demonstrated promising anticancer properties while maintaining a favorable safety profile .
Q & A
Q. Q1. What are the key synthetic routes for 1-(4-Nitrophenyl)cyclopentane-1-methanamine, and how can reaction conditions be optimized for higher yields?
A: The synthesis typically involves cyclopentane ring functionalization followed by nitrophenyl group introduction. A common approach is the reductive amination of 1-(4-nitrophenyl)cyclopentanecarbaldehyde using ammonia or methylamine derivatives under hydrogenation conditions (e.g., Pd/C or Raney Ni catalysis). Yield optimization requires precise control of temperature (40–60°C) and solvent polarity (e.g., ethanol or THF). Impurities such as unreacted aldehyde or over-reduced byproducts (e.g., amine derivatives without nitro groups) can be minimized via gradient elution in column chromatography (silica gel, hexane/ethyl acetate) .
Q. Q2. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
A:
- NMR : The cyclopentane ring protons appear as multiplet signals (δ 1.5–2.5 ppm), while the nitrophenyl group shows aromatic protons at δ 7.5–8.5 ppm. The methanamine group (-CH2NH2) exhibits a triplet near δ 2.8–3.2 ppm (CH2) and a broad singlet for NH2 (δ 1.5–2.0 ppm).
- IR : Stretching frequencies at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group (NO₂).
- Mass Spectrometry : Molecular ion peaks at m/z 248 (C₁₂H₁₆N₂O₂) and fragmentation patterns (e.g., loss of NH2CH2- or NO₂ groups) validate the structure .
Intermediate-Level Questions
Q. Q3. What are the stability challenges of this compound under varying pH and temperature conditions?
A: The compound is sensitive to:
- Acidic Conditions : Protonation of the amine group leads to salt formation, altering solubility but not stability.
- Alkaline Conditions : Hydrolysis of the nitro group may occur at pH > 10, producing nitrophenol derivatives.
- Thermal Stability : Decomposition is observed above 150°C, with gas chromatography (GC) revealing nitro-group reduction byproducts. Store at 2–8°C in amber vials under inert gas to prevent photodegradation and oxidation .
Q. Q4. How does the electronic effect of the nitrophenyl group influence the reactivity of the methanamine moiety?
A: The nitro group is a strong electron-withdrawing group, reducing electron density on the cyclopentane ring and adjacent methanamine. This stabilizes the amine against oxidation but enhances its nucleophilicity in SN2 reactions (e.g., alkylation with methyl iodide). Computational studies (DFT) suggest a Hammett σp value of +0.82 for the nitrophenyl substituent, correlating with observed reaction kinetics .
Advanced Research Questions
Q. Q5. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no activity) be resolved?
A: Discrepancies often arise from:
- Impurity Profiles : Trace aldehydes (from incomplete synthesis) may inhibit enzymes. Use HPLC-MS (≥95% purity threshold) to verify sample quality.
- Assay Conditions : Varying pH or ionic strength (e.g., phosphate vs. Tris buffers) can alter amine protonation states. Standardize assays at pH 7.4 with 0.1 M NaCl.
- Target Specificity : Screen against homologous enzymes (e.g., cytochrome P450 isoforms) to confirm selectivity .
Q. Q6. What computational methods are suitable for modeling the compound’s interaction with biological targets?
A:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., amine receptors). Parameterize the nitro group with partial charges derived from DFT (B3LYP/6-31G*).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor hydrogen bonds between the methanamine NH2 and active-site residues (e.g., Asp113 in monoamine oxidases) .
Q. Q7. How can the compound’s photodegradation pathways be analyzed to improve experimental reproducibility?
A:
- UV-Vis Spectroscopy : Track absorbance decay at λmax ~320 nm (nitrophenyl π→π* transitions) under controlled light exposure.
- LC-MS/MS : Identify degradation products (e.g., cyclopentane ring-opening products or nitro-to-amine reduction).
- Quantum Yield Calculations : Use actinometry to quantify photoreaction efficiency. Mitigate degradation by adding radical scavengers (e.g., ascorbic acid) .
Data Analysis and Interpretation
Q. Q8. How should researchers interpret conflicting NMR shifts reported for the cyclopentane ring in different solvents?
A: Solvent-induced shifts arise from ring current anisotropy and hydrogen bonding. For example:
Q. Q9. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
A: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀ determination. Assess outliers via Grubbs’ test and validate with bootstrap resampling (n=1000 iterations). For low sample sizes, apply Bayesian hierarchical models to reduce uncertainty .
Applications in Academic Research
Q. Q10. How can this compound serve as a precursor in asymmetric catalysis studies?
A: The chiral cyclopentane backbone and amine functionality make it a candidate for ligand design. For example:
- Chiral Ligand Synthesis : React with ketones to form Schiff bases for transition-metal catalysts (e.g., Ru or Ir complexes).
- Enantioselective Hydrogenation : Test in reductions of α,β-unsaturated ketones, monitoring enantiomeric excess (ee) via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
